molecular formula C8H5BrN2O B12356095 3-bromo-8aH-1,7-naphthyridin-8-one

3-bromo-8aH-1,7-naphthyridin-8-one

Cat. No.: B12356095
M. Wt: 225.04 g/mol
InChI Key: QBAADEDRSBLQPL-UHFFFAOYSA-N
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Description

3-Bromo-8aH-1,7-naphthyridin-8-one is a heterocyclic compound with the molecular formula C8H5BrN2O. It is part of the naphthyridine family, which is known for its diverse biological activities and photochemical properties

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8aH-1,7-naphthyridin-8-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA), poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS), and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted naphthyridines, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific bromine substitution, which can influence its reactivity and biological activity. This substitution can enhance its potential as a building block for more complex molecules and its effectiveness in various applications .

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

3-bromo-8aH-1,7-naphthyridin-8-one

InChI

InChI=1S/C8H5BrN2O/c9-6-3-5-1-2-10-8(12)7(5)11-4-6/h1-4,7H

InChI Key

QBAADEDRSBLQPL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C=NC2C(=O)N=C1)Br

Origin of Product

United States

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